7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane
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Overview
Description
7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspirodecane core and a difluorophenyl group, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[45]decane typically involves multiple steps, starting with the preparation of the diazaspirodecane core This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluorophenyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes or receptors, while the diazaspirodecane core provides structural stability. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a similar core structure but different functional groups.
7-[(2,3-Difluorophenyl)methyl]-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: A compound with a pyrazinyl group instead of a methyl group.
Uniqueness
7-[(2,3-Difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[45]decane is unique due to its specific combination of a difluorophenyl group and a diazaspirodecane core
Properties
IUPAC Name |
7-[(2,3-difluorophenyl)methyl]-2-methyl-2,7-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2/c1-19-9-7-16(11-19)6-3-8-20(12-16)10-13-4-2-5-14(17)15(13)18/h2,4-5H,3,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZOFMOFBTZPHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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